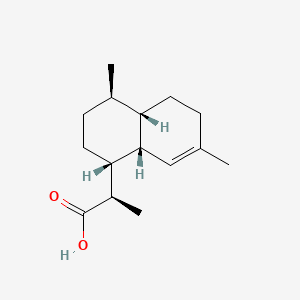

Dihydroartemisinic acid

描述

This compound has been reported in Artemisia annua, Artemisia carvifolia, and Artemisia apiacea with data available.

structure in first source

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGAZEJXUVDYHI-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85031-59-0 | |

| Record name | (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Dihydroartemisinic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of dihydroartemisinic acid, a crucial precursor to the potent antimalarial drug, artemisinin. This document details the enzymatic steps, key intermediates, and presents quantitative data for the core enzymes involved. Furthermore, it supplies detailed experimental protocols for the expression, purification, and functional analysis of these enzymes, alongside methodologies for metabolite analysis.

Introduction to the this compound Pathway

This compound (DHAA) is a sesquiterpenoid synthesized in the glandular secretory trichomes of the plant Artemisia annua. Its biosynthesis is a complex process involving enzymes from the general terpenoid pathway and a series of specific downstream modifications. The pathway begins with the cyclization of farnesyl pyrophosphate (FPP) and proceeds through a critical branching point that directs the flux towards either artemisinic acid or this compound. The latter is the direct precursor to artemisinin through a non-enzymatic, photo-oxidative reaction.[1][2] Understanding this pathway is paramount for metabolic engineering efforts aimed at increasing artemisinin yield in both plants and microbial systems.

The Core Biosynthetic Pathway

The formation of this compound from the ubiquitous precursor FPP is catalyzed by a sequence of four key enzymes. The pathway involves oxidation, reduction, and further oxidation steps to yield the final product.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The first committed step is the cyclization of the linear precursor FPP to the bicyclic olefin, amorpha-4,11-diene.[3] This reaction is catalyzed by Amorpha-4,11-diene Synthase (ADS) , a key rate-limiting enzyme in the pathway.[3]

Step 2: Oxidation of Amorpha-4,11-diene

Amorpha-4,11-diene undergoes a three-step oxidation at the C12 position, catalyzed by a single multifunctional cytochrome P450 enzyme, CYP71AV1 , in conjunction with its redox partner, cytochrome P450 reductase (CPR) .[3] This sequence yields artemisinic alcohol, which is then oxidized to artemisinic aldehyde, and subsequently to artemisinic acid.[3][4] While CYP71AV1 can catalyze all three steps, an alcohol dehydrogenase (ADH1) can also contribute to the conversion of artemisinic alcohol to artemisinic aldehyde.[3]

Step 3: Reduction of Artemisinic Aldehyde

Artemisinic aldehyde represents a critical branch point. To proceed towards this compound, the Δ11(13) exocyclic double bond of artemisinic aldehyde is reduced by Artemisinic Aldehyde Δ11(13)-Reductase (DBR2) .[1][3] This reaction is stereospecific, yielding (11R)-dihydroartemisinic aldehyde and is a pivotal step that channels intermediates toward artemisinin production.[1]

Step 4: Oxidation of Dihydroartemisinic Aldehyde

The final enzymatic step is the oxidation of dihydroartemisinic aldehyde to this compound. This reaction is catalyzed by Aldehyde Dehydrogenase 1 (ALDH1) , an NAD(P)+ dependent enzyme.[2][5] Notably, ALDH1 can also oxidize artemisinic aldehyde to artemisinic acid, highlighting its role at the metabolic branch point.[5]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and specificity of the biosynthetic enzymes are critical for the overall yield of this compound. The following tables summarize the available kinetic parameters for the core enzymes.

Table 1: Kinetic Parameters of Amorpha-4,11-diene Synthase (ADS)

| Parameter | Value | Organism/Conditions | Reference |

| Km (FPP) | 0.6 µM | A. annua, partially purified | [6] |

| pH Optimum | 6.5 - 7.0 | A. annua | [7] |

| Required Cofactors | Mg2+, Mn2+, or Co2+ | Recombinant | [7] |

Table 2: Kinetic Parameters of CYP71AV1 and its Reductase Partner (CPR)

| Enzyme | Parameter | Value | Substrate/Conditions | Reference |

| CYP71AV1 | Vmax | 0.04 nmol/min/mg | Artemisinic alcohol | [8] |

| CYP71AV1 | Vmax | 0.02 nmol/min/mg | Dihydroartemisinic alcohol | [8] |

| aaCPR | Km (NADPH) | 2.5 ± 0.2 µM | Cytochrome c3+ as electron acceptor | [9] |

| aaCPR | kcat (NADPH) | 75 ± 2 s-1 | Cytochrome c3+ as electron acceptor | [9] |

Table 3: Kinetic Parameters of Artemisinic Aldehyde Δ11(13)-Reductase (DBR2)

| Parameter | Value | Substrate/Conditions | Reference |

| Km | 19 µM | Artemisinic aldehyde | [1] |

| Km | 95 µM | NADPH | [1] |

| pH Optimum | 7.5 | Recombinant enzyme | [1] |

Table 4: Kinetic Parameters of Aldehyde Dehydrogenase 1 (ALDH1)

| Substrate | Apparent Km (mmol·L–1) | Apparent kcat (s–1) | Catalytic Efficiency (kcat/Km) (M–1·s–1) | Reference |

| Artemisinic Aldehyde | 0.045 (± 0.015) | 1.80 (± 0.10) | 40,000 | [5] |

| Dihydroartemisinic Aldehyde | 0.120 (± 0.020) | 0.60 (± 0.03) | 5,000 | [5] |

| Cofactor | Activity (nmol·mg protein–1·min–1) | Substrate | ||

| NADP | 75 (± 5) | Dihydroartemisinic Aldehyde | [4] | |

| NAD | 72 (± 5) | Dihydroartemisinic Aldehyde | [4] | |

| pH Optimum | 8.5 | Dihydroartemisinic Aldehyde | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression and Purification of Soluble Enzymes (ADS, DBR2, ALDH1)

This protocol describes a general workflow for obtaining purified recombinant enzymes from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET-28a)

-

LB medium, ampicillin, IPTG

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA affinity chromatography column

Protocol:

-

Transformation and Expression: Transform the expression vector containing the gene of interest into competent E. coli cells. Grow a starter culture overnight, then inoculate a larger volume of LB medium. Grow at 37°C to an OD600 of 0.5-0.6. Induce protein expression with IPTG (e.g., final concentration 0.4 mM) and continue to incubate at a reduced temperature (e.g., 30°C) for several hours or overnight.[10]

-

Cell Harvest and Lysis: Centrifuge the cell culture (e.g., 5,000 x g, 15 min, 4°C) to pellet the cells.[10] Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.[10]

-

Purification: Centrifuge the lysate (e.g., 15,000 x g, 30 min, 4°C) to pellet cell debris.[10] Apply the clarified supernatant to a Ni-NTA column pre-equilibrated with Lysis Buffer. Wash the column extensively with Wash Buffer. Elute the His-tagged protein with Elution Buffer.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight. Determine protein concentration using a standard method like the Bradford assay.

Preparation of Yeast Microsomes for CYP71AV1 Assay

CYP71AV1 is a membrane-bound protein and requires a microsomal preparation for in vitro activity assays when expressed in yeast.

Materials:

-

Yeast strain expressing CYP71AV1 and a CPR

-

YPD medium

-

Lysis Buffer: e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, containing protease inhibitors (e.g., PMSF)

-

Acid-washed glass beads (0.5 mm)

-

Ultracentrifuge

Protocol:

-

Yeast Culture: Grow the yeast strain in YPD medium to late-log phase (e.g., OD600 of 2.0-2.5).[11]

-

Cell Harvest: Harvest cells by centrifugation (e.g., 8,000 rpm, 10 min, 4°C). Wash the cell pellet with ice-cold water and then with Lysis Buffer.[11]

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Add an equal volume of acid-washed glass beads. Disrupt the cells by vigorous vortexing in intervals (e.g., 1 min vortex, 1 min on ice, repeated 10-12 times).[11]

-

Microsome Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g, 20 min, 4°C) to remove cell debris and mitochondria. Transfer the supernatant to a new tube and perform an ultracentrifugation step (e.g., 100,000 x g, 1-2 hours, 4°C) to pellet the microsomes.

-

Storage: Discard the supernatant and resuspend the microsomal pellet in a suitable storage buffer (e.g., Lysis Buffer with glycerol). Store at -80°C.

Enzyme Activity Assays

DBR2 Assay Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.5).[1]

-

Components: Include purified DBR2 enzyme, NADPH (e.g., 95 µM), and the substrate artemisinic aldehyde (e.g., 19 µM).[1]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Extraction: Stop the reaction and extract the products with an organic solvent like ethyl acetate.

-

Analysis: Analyze the extracted products by GC-MS to detect the formation of dihydroartemisinic aldehyde.[1]

ALDH1 Assay Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a buffer with a pH optimum of 8.5 (e.g., Tris-HCl).[4][5]

-

Components: Include purified ALDH1 enzyme, the cofactor NADP or NAD (e.g., 75 nmol·mg protein–1·min–1), and the substrate dihydroartemisinic aldehyde (e.g., 0.120 mM).[4][5]

-

Detection: The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.[12]

-

Alternative Analysis: Alternatively, the reaction can be stopped, and the product, this compound, can be extracted, derivatized, and analyzed by GC-MS.[4]

GC-MS Analysis of this compound and Intermediates

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of the volatile and semi-volatile intermediates in the DHAA pathway.

Materials:

-

Organic solvents (e.g., ethyl acetate, hexane, THF)

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.[13]

-

GC-MS system with a suitable capillary column (e.g., HP-5MS 5% phenylmethyl siloxane).[14]

Protocol:

-

Extraction: Extract metabolites from plant material or terminated enzyme assays using an appropriate organic solvent (e.g., THF for leaves, ethyl acetate for aqueous assays).[14]

-

Drying: Evaporate the solvent to dryness, for example, under a gentle stream of nitrogen gas.[15]

-

Derivatization: For acidic and alcoholic compounds like this compound and artemisinic alcohol, derivatization is necessary to increase volatility. Add a silylating reagent mixture (e.g., BSTFA:TMCS:Pyridine) to the dried extract.[13] Incubate at a specific temperature (e.g., 30°C for 2 hours) to ensure complete derivatization of hydroxyl and carboxyl groups.[13]

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS. Use a temperature program to separate the compounds. For example, an initial temperature of 50°C, ramped at 5°C/minute to 250°C.[16]

-

Identification: Identify the compounds based on their retention times and by comparing their mass spectra to known standards or spectral libraries.

Conclusion

The biosynthesis of this compound is a finely tuned metabolic pathway governed by a specific set of enzymes. The efficiency of this pathway is a key determinant of the final artemisinin yield in Artemisia annua. This guide has outlined the core enzymatic reactions, provided key quantitative data, and detailed essential experimental protocols. This information serves as a critical resource for researchers in the fields of natural product biosynthesis, metabolic engineering, and drug development, facilitating efforts to enhance the production of this life-saving therapeutic.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. Advanced metabolic engineering strategies for increasing artemisinin yield in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. The molecular cloning of artemisinic aldehyde Delta11(13) reductase and its role in glandular trichome-dependent biosynthesis of artemisinin in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amorpha-4,11-diene synthase - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. Kinetic analysis of cytochrome P450 reductase from Artemisia annua reveals accelerated rates of NADH-dependent flavin reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neb.com [neb.com]

- 11. Microsome preparation [protocols.io]

- 12. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. organomation.com [organomation.com]

- 16. Recombinant antibody purification – methods, steps and challenges | evitria [evitria.com]

Dihydroartemisinic Acid: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Artemisia annua

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinic acid (DHAA), a sesquiterpenoid and direct precursor to the potent antimalarial drug artemisinin, is a key metabolite found in the plant Artemisia annua L. The recovery and utilization of DHAA, particularly from the waste streams of commercial artemisinin extraction, present a significant opportunity to enhance the overall yield of this life-saving therapeutic. This technical guide provides an in-depth overview of the discovery of DHAA, its biosynthetic pathway within A. annua, and detailed methodologies for its extraction, purification, and identification. Quantitative data from various studies are summarized, and key experimental workflows are visualized to offer a comprehensive resource for researchers in natural product chemistry and drug development.

Discovery and Significance

This compound was first successfully isolated and identified as a natural product from Artemisia annua in the late 20th century.[1][2][3] Its discovery was a pivotal step in elucidating the complete biosynthetic pathway of artemisinin.[4] Previously, artemisinic acid was considered the primary precursor, but the identification of DHAA provided a more direct link in the biogenetic sequence leading to artemisinin.[2] The significance of DHAA lies in its role as the immediate precursor to artemisinin; its conversion can occur via a non-enzymatic, photochemical process within the plant, involving singlet and triplet oxygen.[2][5][6] This understanding has opened avenues for semi-synthetic production of artemisinin from DHAA, which can be recovered in substantial quantities from the by-products of commercial artemisinin extraction.[7][8][9]

Biosynthesis of this compound in Artemisia annua

The biosynthesis of DHAA occurs within the glandular trichomes of A. annua and is a multi-step enzymatic process starting from farnesyl pyrophosphate (FPP).[10][11][12]

-

FPP to Amorpha-4,11-diene: The pathway begins with the cyclization of FPP to form amorpha-4,11-diene, a reaction catalyzed by the enzyme amorpha-4,11-diene synthase (ADS).[12]

-

Oxidation of Amorpha-4,11-diene: The cytochrome P450 enzyme, CYP71AV1, then catalyzes a three-step oxidation of amorpha-4,11-diene to produce artemisinic alcohol, artemisinic aldehyde, and finally artemisinic acid.[12][13]

-

Reduction to Dihydroartemisinic Aldehyde: Artemisinic aldehyde is then reduced at the C11-C13 double bond by the enzyme artemisinic aldehyde Δ11(13) reductase (DBR2) to form dihydroartemisinic aldehyde.[12]

-

Final Oxidation to DHAA: The final enzymatic step involves the oxidation of dihydroartemisinic aldehyde by aldehyde dehydrogenase 1 (ALDH1) to yield this compound.[12]

References

- 1. Isolation and identification of this compound from artemisia annua and its possible role in the biosynthesis of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.rug.nl [research.rug.nl]

- 4. The biosynthesis of artemisinin (Qinghaosu) and the phytochemistry of Artemisia annua L. (Qinghao) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inducing Effect of this compound in the Biosynthesis of Artemisinins with Cultured Cells of Artemisia annua by Enhancing the Expression of Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. ars.usda.gov [ars.usda.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. maxapress.com [maxapress.com]

- 12. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]

- 13. Enhancing artemisinin content in and delivery from Artemisia annua: a review of alternative, classical, and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Dihydroartemisinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinic acid (DHAA) is a pivotal sesquiterpenoid intermediate in the biosynthesis of the potent antimalarial drug, artemisinin, produced by the plant Artemisia annua. The stereochemical architecture of DHAA is of paramount importance as it dictates the conformation and subsequent conversion to artemisinin and influences its biological interactions. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, relevant quantitative data, detailed experimental protocols for its characterization, and its role in biological pathways.

Stereochemical Configuration

This compound is a chiral molecule possessing multiple stereocenters. The naturally occurring enantiomer has the absolute configuration defined by its IUPAC name: (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid[1]. This specific three-dimensional arrangement of atoms is crucial for its recognition by enzymes in the biosynthetic pathway leading to artemisinin.

Quantitative Stereochemical Data

While a specific optical rotation value for this compound is not consistently reported in publicly available literature, its stereoisomers can be characterized and differentiated using various analytical techniques. The following table summarizes key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | PubChem[1] |

| Molecular Weight | 236.35 g/mol | PubChem[1] |

| IUPAC Name | (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | PubChem[1] |

| Absolute Stereochemistry | 2R, 1R, 4R, 4aS, 8aS | PubChem[1] |

Experimental Protocols for Stereochemical Determination

The elucidation of the stereochemistry of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule by analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) of its protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical chemical shifts for key protons include the vinylic proton at approximately δ 5.12 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The presence of cross-peaks between protons indicates they are close in space, which is critical for defining the relative stereochemistry at the chiral centers.

-

-

Data Analysis: Analyze the spectra using appropriate NMR processing software. The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the relative stereochemistry of the molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a molecule.

Experimental Protocol: X-ray Diffraction of a this compound Derivative

Note: As this compound itself may not readily form crystals suitable for X-ray diffraction, derivatization is often necessary. The following is a general protocol based on the analysis of a diol derivative.

-

Crystallization: Dissolve the purified derivative of this compound in a suitable solvent system (e.g., ethyl acetate/hexanes). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, often at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model using full-matrix least-squares on F².

-

Locate and refine the positions of all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

-

-

Absolute Stereochemistry Determination: The absolute configuration can be determined using the anomalous dispersion of heavy atoms (if present) or by comparing the final refined structure to a known chiral reference. The Flack parameter should be close to zero for the correct enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is used to separate enantiomers and determine the enantiomeric purity of a sample.

Experimental Protocol: Chiral HPLC of this compound (General Approach)

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of a wide range of chiral compounds.

-

Mobile Phase Screening:

-

Normal Phase: Use mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution for acidic compounds like DHAA.

-

Reversed Phase: Use mixtures of water or buffer and an organic modifier (e.g., acetonitrile or methanol).

-

-

Method Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the stereoisomers.

-

Detection: Use a UV detector at a wavelength where this compound absorbs (e.g., around 210-220 nm).

-

Quantification: Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

Role in Biological Pathways

The defined stereochemistry of this compound is critical for its role as a precursor in the biosynthesis of artemisinin. Furthermore, its metabolite, dihydroartemisinin (DHA), has been shown to modulate several key cellular signaling pathways, particularly in the context of its anticancer activity.

Biosynthesis of this compound

The biosynthesis of DHAA in Artemisia annua is a multi-step enzymatic process.

Caption: Biosynthetic pathway of this compound and its conversion to artemisinin.

Signaling Pathways Modulated by Dihydroartemisinin (DHA)

Dihydroartemisinin, the reduced metabolite of DHAA, has been shown to exert anticancer effects by modulating various signaling pathways.

1. mTORC1 Signaling Pathway

DHA can inhibit the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.

Caption: DHA-mediated inhibition of the mTORC1 signaling pathway.

2. JNK/SAPK Signaling Pathway

DHA has been observed to transiently activate the JNK/SAPK signaling pathway in certain cell types.

Caption: Activation of the JNK/SAPK signaling pathway by DHA.

3. NF-κB Signaling Pathway

DHA can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.

Caption: DHA-mediated inhibition of the NF-κB signaling pathway.

Conclusion

The stereochemistry of this compound is a critical determinant of its function as a biosynthetic precursor to artemisinin. Its absolute configuration, (2R, 1R, 4R, 4aS, 8aS), is precisely controlled by the enzymatic machinery of Artemisia annua. The characterization of this stereochemistry relies on advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. Furthermore, the downstream metabolite, dihydroartemisinin, exhibits significant biological activity through the modulation of key cellular signaling pathways, highlighting the profound impact of stereochemistry on the therapeutic potential of this class of molecules. This guide provides a foundational understanding for researchers engaged in the study, synthesis, and therapeutic application of artemisinin and its derivatives.

References

Introduction: The Significance of Dihydroartemisinic Acid

An In-depth Technical Guide to the Enzymes of Dihydroartemisinic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthetic pathway of this compound (DHAA), the immediate precursor to the potent antimalarial drug, artemisinin. This document details the function of each enzyme, summarizes key quantitative data, provides established experimental protocols, and visualizes the intricate biochemical processes.

Artemisinin, a sesquiterpene lactone endoperoxide, is a cornerstone of modern antimalarial treatment.[1][2][3] Its complex structure makes chemical synthesis expensive and challenging, leaving the plant Artemisia annua (sweet wormwood) as the primary commercial source.[4] However, artemisinin content in the plant is low and variable.[5] Metabolic engineering efforts, aimed at producing artemisinin or its precursors in microbial hosts, have therefore become a major focus of research. This compound is the final precursor in the pathway, which can be converted to artemisinin through a non-enzymatic photo-oxidative process.[6][7] Understanding the enzymatic cascade that produces DHAA is critical for optimizing its production through synthetic biology approaches.

The biosynthesis of DHAA from the central metabolic precursor farnesyl diphosphate (FPP) is a multi-step enzymatic process primarily occurring in the glandular secretory trichomes of A. annua.[1][6] This guide focuses on the four key enzymes that constitute this pathway: Amorpha-4,11-diene synthase (ADS), Cytochrome P450 monooxygenase (CYP71AV1), Artemisinic aldehyde Δ11(13)-reductase (DBR2), and Aldehyde dehydrogenase 1 (ALDH1).

The this compound Biosynthetic Pathway

The synthesis of DHAA begins with the cyclization of the universal sesquiterpene precursor, FPP. The resulting amorpha-4,11-diene undergoes a series of oxidation and reduction steps to yield the final product.

Caption: The core enzymatic pathway for this compound synthesis.

Core Enzymes and Their Properties

This section details the individual enzymes, their functions, and key biochemical characteristics.

Amorpha-4,11-diene Synthase (ADS)

ADS catalyzes the first committed and rate-limiting step in artemisinin biosynthesis.[8][9] It is a sesquiterpene synthase that converts the linear precursor FPP into the bicyclic olefin, amorpha-4,11-diene.[8][10][11]

-

Function: Catalyzes the cyclization of (2E,6E)-farnesyl-diphosphate to form amorpha-4,11-diene.[12]

-

Enzyme Class: Lyase (EC 4.2.3.24).[12]

-

Cofactors: Requires divalent metal ions such as Mg²⁺ or Mn²⁺ for activity.[12]

-

Physical Properties: It is a protein of 533 amino acids with a molecular weight of approximately 62.2 kDa and an isoelectric point of 5.25.[9][12]

Cytochrome P450 Monooxygenase (CYP71AV1)

CYP71AV1 is a crucial multi-functional enzyme that performs a three-step oxidation of amorpha-4,11-diene to produce artemisinic acid, via artemisinic alcohol and artemisinic aldehyde intermediates.[13][14] Its activity is dependent on a redox partner, cytochrome P450 reductase (CPR).[5][15]

-

Function: Catalyzes the sequential oxidation of amorpha-4,11-diene at the C-12 position to yield artemisinic alcohol, artemisinic aldehyde, and finally artemisinic acid.[14][16]

-

Enzyme Class: Monooxygenase (EC 1.14.14.114).[14]

-

Redox Partner: Requires Cytochrome P450 Reductase (CPR) to transfer electrons from NADPH.[5][15] Overexpression of both cyp71av1 and cpr genes has been shown to increase artemisinin content in A. annua.[5]

Artemisinic Aldehyde Δ11(13)-reductase (DBR2)

DBR2 plays a pivotal role by directing the metabolic flux towards DHAA. It catalyzes the reduction of the C11-C13 double bond in artemisinic aldehyde, a key branching point in the pathway.[17] This step is crucial for the formation of the dihydro-artemisinin backbone.[18]

-

Function: Catalyzes the stereospecific reduction of artemisinic aldehyde to produce (11R)-dihydroartemisinic aldehyde.[1][19]

-

Enzyme Class: Oxidoreductase (EC 1.3.1.92).[19]

-

Expression: The gene Dbr2 is highly expressed in the glandular trichomes where artemisinin biosynthesis occurs.[1]

Aldehyde Dehydrogenase 1 (ALDH1)

ALDH1 is responsible for the final oxidation step in the DHAA pathway. It converts dihydroartemisinic aldehyde into this compound. This enzyme can also oxidize artemisinic aldehyde to artemisinic acid.[20][21]

-

Function: Catalyzes the NAD(P)-dependent oxidation of dihydroartemisinic aldehyde to this compound.[2][6][20]

-

Enzyme Class: Aldehyde Dehydrogenase (EC 1.2.1.-).[2]

-

Cofactors: Can utilize either NAD⁺ or NADP⁺ as a cofactor.[20]

-

Regulation: The expression of the ALDH1 gene is induced by methyl jasmonate (MeJA) and wounding, and its promoter is activated by transcription factors such as AaORA and AaERF2.[22]

Quantitative Data Summary

The following tables summarize the available quantitative data for the key enzymes in the DHAA synthesis pathway. This information is essential for kinetic modeling and optimization of engineered metabolic pathways.

Table 1: Physical and Kinetic Properties of DHAA Pathway Enzymes

| Enzyme | Source Organism | Molecular Weight (kDa) | Optimal pH | K_m (μM) | Substrate | Reference(s) |

| ADS | Artemisia annua | 62.2 | 6.5 | N/A | Farnesyl Diphosphate | [9][12] |

| CYP71AV1 | Artemisia annua | ~56.5 | 7.0-7.5 | N/A | Amorpha-4,11-diene | [13][23] |

| DBR2 | Artemisia annua | ~43.8 | N/A | N/A | Artemisinic Aldehyde | [1][19] |

| ALDH1 | Artemisia annua | ~55.0 | 8.5 | 2.58 | Artemisinic Aldehyde | [2][20] |

| 8.79 | Dihydroartemisinic Aldehyde | [2] |

Table 2: Whole-Cell Biotransformation and Yield Data

| Host Organism | Engineered Enzymes | Substrate | Product | Titer / Yield | Reference |

| Saccharomyces cerevisiae | CYP71AV1, DBR2, ALDH1 | Amorpha-4,11-diene | This compound | ~230 mg/L (~50% conversion) | [16][24] |

| Saccharomyces cerevisiae | ADS, CYP71AV1, CPR1, CYB5, ADH1, ALDH1 | Glucose | Artemisinic Acid | 25 g/L | [15] |

Experimental Protocols and Methodologies

This section provides detailed methodologies for the expression, purification, and characterization of the enzymes involved in DHAA synthesis, based on protocols described in the literature.

General Workflow for Enzyme Characterization

A typical workflow for studying these enzymes involves cloning the corresponding genes from A. annua, heterologous expression in a host like E. coli or S. cerevisiae, purification of the recombinant protein, and subsequent in vitro enzymatic assays to determine activity and kinetics.

Caption: A standard experimental workflow for enzyme characterization.

Recombinant Expression and Purification of ALDH1

This protocol is adapted from methodologies used for characterizing aldehyde dehydrogenases from A. annua.[20][21]

-

Gene Cloning: The full-length cDNA of Aldh1 is isolated from an A. annua glandular trichome cDNA library. The open reading frame is amplified by PCR and cloned into an E. coli expression vector, such as pDEST17, which incorporates an N-terminal His-tag for purification.

-

Heterologous Expression: The resulting plasmid is transformed into E. coli BL21(DE3) cells. Cultures are grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with 0.5 mM IPTG, and the culture is incubated for an additional 16-20 hours at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme), and lysed by sonication on ice. The lysate is clarified by centrifugation at 20,000 x g for 30 minutes.

-

Protein Purification: The clarified supernatant containing the His-tagged ALDH1 is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).

-

Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. Protein concentration is determined using a Bradford or BCA assay.

In Vitro Assay for ALDH1 Activity

This assay measures the conversion of dihydroartemisinic aldehyde to this compound.[2][20]

-

Reaction Mixture: Prepare a reaction mixture in a total volume of 500 µL containing:

-

100 mM HEPES buffer (pH 8.5)

-

1 mM NADP⁺ (or NAD⁺)

-

10-50 µM Dihydroartemisinic aldehyde (substrate)

-

Purified recombinant ALDH1 enzyme (1-5 µg)

-

-

Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding 50 µL of 6M HCl. Extract the products by adding 500 µL of ethyl acetate and vortexing vigorously. Centrifuge to separate the phases.

-

Analysis: Transfer the organic (ethyl acetate) phase to a new tube. Evaporate the solvent under a stream of nitrogen. The dried residue can be derivatized (e.g., with diazomethane to form the methyl ester) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound product.[18]

Microsomal Preparation and Assay for CYP71AV1

CYP71AV1 is a membrane-bound protein and requires a microsomal preparation for in vitro assays when expressed in yeast.[13][23]

-

Yeast Expression: Co-express the cDNAs for CYP71AV1 and its redox partner CPR in Saccharomyces cerevisiae.

-

Microsome Isolation: Grow the yeast culture and induce protein expression. Harvest the cells and break them using glass beads in a homogenization buffer (e.g., 25 mM HEPES pH 7.0, 5 mM MgCl₂, 5 mM DTT). Centrifuge the homogenate at 10,000 x g to remove cell debris. The supernatant is then ultracentrifuged at 100,000 x g to pellet the microsomes. Resuspend the microsomal pellet in a storage buffer.

-

Enzymatic Assay:

-

Reaction Mixture: A typical 500 µL reaction contains 25 mM HEPES (pH 7.0), 5 mM MgCl₂, 5 mM DTT, the crude microsomal protein extract, and the substrate amorpha-4,11-diene.[13]

-

Initiation: The reaction is initiated by adding NADPH to a final concentration of 1 mM.[13]

-

Incubation: Incubate at 30°C for 1-3 hours. Overlay the reaction with an equal volume of a non-polar solvent like hexane to capture the products.[13]

-

Analysis: Analyze the hexane layer directly by GC-MS to identify the oxidized products (artemisinic alcohol, aldehyde, and acid).

-

Regulatory Control of the Pathway

The biosynthesis of DHAA is tightly regulated at the transcriptional level. The expression of key pathway genes is often coordinated and can be influenced by developmental cues and environmental stimuli like jasmonate signaling.

Caption: Transcriptional activation of the ALDH1 gene by AP2/ERF TFs.

Conclusion

The enzymatic pathway to this compound is a well-defined and critical component in the overall biosynthesis of artemisinin. The four core enzymes—ADS, CYP71AV1, DBR2, and ALDH1—have been successfully identified, cloned, and characterized, paving the way for metabolic engineering strategies. By leveraging the quantitative data and experimental protocols outlined in this guide, researchers can further probe the intricacies of this pathway, overcome rate-limiting steps, and ultimately enhance the production of this vital antimalarial precursor in heterologous systems. The continued exploration of these enzymes and their regulation is paramount for developing a stable and cost-effective supply of artemisinin-based therapies.

References

- 1. The molecular cloning of artemisinic aldehyde Delta11(13) reductase and its role in glandular trichome-dependent biosynthesis of artemisinin in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. scispace.com [scispace.com]

- 4. d-nb.info [d-nb.info]

- 5. Overexpression of the cytochrome P450 monooxygenase (cyp71av1) and cytochrome P450 reductase (cpr) genes increased artemisinin content in Artemisia annua (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation, characterization and structural studies of amorpha ― 4, 11diene synthase (ADS3963) from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Amorpha-4,11-diene synthase - Wikipedia [en.wikipedia.org]

- 13. Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multienzyme Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The activity of the artemisinic aldehyde Δ11(13) reductase promoter is important for artemisinin yield in different chemotypes of Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. uniprot.org [uniprot.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. Molecular cloning and characterization of the promoter of aldehyde dehydrogenase gene from Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis [frontiersin.org]

- 24. mdpi.com [mdpi.com]

Dihydroartemisinic Acid: A Technical Guide to its Natural Occurrence, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinic acid (DHAA) is a pivotal sesquiterpenoid intermediate in the biosynthesis of the potent antimalarial drug, artemisinin, within the medicinal plant Artemisia annua. As the direct precursor to artemisinin, the concentration and distribution of DHAA are of significant interest for optimizing artemisinin production through breeding programs and metabolic engineering. This technical guide provides an in-depth overview of the natural occurrence and distribution of DHAA, detailed experimental protocols for its extraction and quantification, and methodologies for assaying the key enzymes involved in its biosynthesis.

Natural Occurrence and Distribution of this compound

This compound is a naturally occurring compound primarily found in Artemisia annua L. (sweet wormwood), a member of the Asteraceae family.[1] Its presence has also been reported in other Artemisia species, such as Artemisia carvifolia and Artemisia apiacea. DHAA is a key precursor in the biosynthetic pathway of artemisinin.[2][3]

The concentration of DHAA in A. annua is highly variable and is influenced by the plant's chemotype, developmental stage, and the specific tissue.[4] Two main chemotypes of A. annua have been identified: a high-artemisinin producing (HAP) chemotype and a low-artemisinin producing (LAP) chemotype. The HAP chemotype is characterized by significantly higher levels of DHAA and artemisinin, while the LAP chemotype accumulates higher concentrations of artemisinic acid (AA).[5]

The distribution of DHAA is not uniform throughout the plant. The highest concentrations are typically found in the glandular secretory trichomes located on the surfaces of leaves, stems, and flowers.[5] These trichomes are the primary sites of artemisinin and its precursors' biosynthesis.

Quantitative Distribution of this compound

The following table summarizes the quantitative data on DHAA concentration in various parts and developmental stages of Artemisia annua, compiled from multiple studies.

| Plant Tissue | Developmental Stage | Chemotype | DHAA Concentration (mg/g DW) | Fold Difference/Note | Citation |

| Juvenile Leaves | Vegetative | HAP (Artemis) | Not explicitly quantified in mg/g | 24-fold higher than LAP | [4] |

| Juvenile Leaves | Vegetative | LAP (NCV) | Not explicitly quantified in mg/g | - | [4] |

| Shoot Apical Meristem | Vegetative | High-producing clone (SAM) | >3x that of artemisinin | Declines by >90% by the fifth leaf | [4] |

| Mature Leaves | Vegetative | High-producing clone (SAM) | Lower than in apical meristem | - | [4] |

| Leaves | Not Specified | Not Specified | 0.24 | Oven-dried leaves | |

| Leaves | Floral Budding | High-producing clone (SAM) | Peak levels of artemisinic metabolites | - | [4] |

| Flowers | Full Flower | Not Specified | High levels of artemisinin precursors | - | [2] |

| Stems | Not Specified | Not Specified | Lower than leaves and flowers | - | |

| Roots | Not Specified | Not Specified | Generally low to negligible levels | - | |

| A. annua extract | Not Specified | Not Specified | 6.63% of the extract | Petroleum ether extract |

Biosynthesis of this compound

The biosynthesis of DHAA is a multi-step enzymatic process that begins with the cyclization of farnesyl pyrophosphate (FPP).

Biosynthetic Pathway

The key enzymatic steps leading to the formation of DHAA are:

-

Amorpha-4,11-diene synthase (ADS) catalyzes the cyclization of FPP to form amorpha-4,11-diene.

-

Cytochrome P450 monooxygenase (CYP71AV1) , in conjunction with cytochrome P450 reductase (CPR) , hydroxylates amorpha-4,11-diene to artemisinic alcohol. This is followed by a two-step oxidation to artemisinic aldehyde.

-

Artemisinic aldehyde Δ11(13) reductase (DBR2) reduces the C11-C13 double bond of artemisinic aldehyde to yield dihydroartemisinic aldehyde.[5]

-

Aldehyde dehydrogenase 1 (ALDH1) oxidizes dihydroartemisinic aldehyde to produce this compound.[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of DHAA.

Extraction and Quantification of this compound

This protocol outlines a general workflow for the extraction and quantification of DHAA from fresh Artemisia annua leaves using High-Performance Liquid Chromatography (HPLC).

3.1.1. Materials and Reagents

-

Fresh leaves of Artemisia annua

-

Liquid nitrogen

-

Mortar and pestle

-

Tetrahydrofuran (THF) or Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

Water (HPLC grade)

-

This compound standard

-

Syringe filters (0.22 µm)

-

HPLC vials

3.1.2. Extraction Protocol (Adapted from multiple sources)

-

Harvest fresh young leaves from Artemisia annua plants.

-

Immediately freeze the leaves in liquid nitrogen to quench metabolic activity.

-

Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of THF or methanol to the tube.

-

Vortex vigorously for 1 minute.

-

Sonicate the sample for 30 minutes in a sonication bath.

-

Centrifuge the extract at 13,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3.1.3. HPLC Quantification Protocol (Adapted from multiple sources)

-

HPLC System: An Agilent 1100 series or similar, equipped with a diode array detector (DAD) or a UV detector.

-

Column: Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm particle size) or equivalent.

-

Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 55:45 v/v). An alternative is acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 5-20 µL.

Procedure:

-

Prepare a stock solution of DHAA standard in the mobile phase.

-

Create a series of standard solutions of known concentrations by diluting the stock solution.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the prepared plant extracts.

-

Identify the DHAA peak in the chromatogram based on the retention time of the standard.

-

Quantify the amount of DHAA in the samples by comparing the peak area with the calibration curve.

Enzyme Assay Protocols

3.2.1. Artemisinic Aldehyde Δ11(13) Reductase (DBR2) Enzyme Assay

This protocol is for determining the activity of DBR2, which catalyzes the conversion of artemisinic aldehyde to dihydroartemisinic aldehyde.

Materials and Reagents:

-

Purified recombinant DBR2 enzyme or plant protein extract

-

Artemisinic aldehyde (substrate)

-

NADPH (cofactor)

-

Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5) containing 10% glycerol and 2 mM DTT

-

Ethyl acetate

-

GC-MS system

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, NADPH (final concentration ~1 mM), and the enzyme preparation.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding artemisinic aldehyde (final concentration ~50 µM).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Analyze the organic phase by GC-MS to detect and quantify the product, dihydroartemisinic aldehyde.

3.2.2. Aldehyde Dehydrogenase 1 (ALDH1) Enzyme Assay

This protocol measures the activity of ALDH1, which oxidizes dihydroartemisinic aldehyde to DHAA.

Materials and Reagents:

-

Purified recombinant ALDH1 enzyme or plant protein extract

-

Dihydroartemisinic aldehyde (substrate)

-

NAD(P)+ (cofactor)

-

Assay buffer: 50 mM Tris-HCl (pH 8.5)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette containing the assay buffer, NAD(P)+ (final concentration ~1 mM), and the enzyme preparation.

-

Equilibrate the mixture at 30°C for 5-10 minutes.

-

Initiate the reaction by adding dihydroartemisinic aldehyde (final concentration ~0.5-1.0 mg).

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes, which corresponds to the production of NAD(P)H.

-

Calculate the enzyme activity based on the rate of NAD(P)H formation using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).

Conclusion

This technical guide provides a comprehensive overview of the natural occurrence, distribution, and analysis of this compound in Artemisia annua. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, plant biochemistry, and drug development. A thorough understanding of DHAA's role and regulation is crucial for the development of high-artemisinin producing A. annua varieties and for advancing the metabolic engineering of this important medicinal plant. Further research focusing on the precise spatio-temporal distribution of DHAA and the regulatory networks governing its biosynthesis will undoubtedly contribute to ensuring a stable and affordable supply of artemisinin-based therapies worldwide.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Variations in key artemisinic and other metabolites throughout plant development in Artemisia annua L. for potential therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]

Spontaneous conversion of dihydroartemisinic acid to artemisinin

An In-depth Technical Guide on the Spontaneous Conversion of Dihydroartemisinic Acid to Artemisinin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Artemisinin, a sesquiterpenoid lactone containing a crucial endoperoxide bridge, is the cornerstone of modern antimalarial treatment. Its immediate biosynthetic precursor in the plant Artemisia annua is this compound (DHAA). The final transformation of DHAA into artemisinin is a subject of significant research, with compelling evidence pointing towards a spontaneous, non-enzymatic photo-oxidative cascade. This technical guide provides a detailed examination of this conversion, consolidating the current understanding of its mechanism, summarizing key quantitative data from published studies, and presenting detailed experimental protocols. Visualizations of the core pathways and workflows are provided to facilitate comprehension.

The Conversion Mechanism: A Spontaneous Photo-oxidative Cascade

The conversion of DHAA to artemisinin is not a simple, single-step reaction but rather a complex and elegant cascade.[1][2] While the potential for enzymatic involvement has been explored, the predominant view is that this final step in the biosynthesis is a spontaneous, light-induced process.[3][4][5] The mechanism involves the incorporation of two oxygen molecules from different sources in a four-step sequence.[1]

The proposed mechanism is as follows:

-

Singlet Oxygen Ene Reaction : The process is initiated by a photo-oxidation reaction. In the presence of light and a photosensitizer (like chlorophyll in the plant), ground-state triplet oxygen (³O₂) is converted to the highly reactive singlet oxygen (¹O₂). This singlet oxygen then reacts with the Δ4,5-double bond of DHAA in a stereoselective ene reaction to form a tertiary allylic hydroperoxide intermediate.[2][3][4][6]

-

Hock Cleavage : The allylic hydroperoxide is unstable and undergoes a Hock cleavage, a type of acid-catalyzed rearrangement of a hydroperoxide, which results in the cleavage of a C-C bond.[4]

-

Triplet Oxygen Incorporation : The intermediate generated from the Hock cleavage, an enol, then reacts with atmospheric triplet oxygen (³O₂).[2][4][6]

-

Polycyclization Cascade : The resulting hydroperoxyl-aldehyde intermediate undergoes a spontaneous, acid-mediated polycyclization to form the signature 1,2,4-trioxane ring system of artemisinin.[1][4][6]

This proposed pathway has been investigated using deuterium-labeled DHAA isotopologues, which have helped to elucidate the sequence of events and the roles of different oxygen species.[1][7][8]

Data Presentation: Quantitative Analysis of the Conversion

The efficiency of the spontaneous conversion of DHAA to artemisinin is influenced by various factors including light, oxygen availability, solvents, and catalysts. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Yields Under Various Semi-Synthetic Conditions

| Starting Material | Key Reagents/Conditions | Reported Yield | Reference |

| Artemisinic Acid | Reduction with nickel boride, followed by photooxidation and acid-mediated cyclization | 30% (overall) | [9] |

| This compound | Continuous flow photoreactor, TPP photosensitizer, O₂, trifluoroacetic acid | 46% | [9] |

| This compound | Chemical source of singlet oxygen | up to 60% | [10] |

| Artemisinic Acid | Hydrogenation with Wilkinson's catalyst, esterification, H₂O₂ decomposition (Aubry conditions), acid-mediated cyclization | 19% (overall) | [9] |

Table 2: Non-Enzymatic Formation Rates of Artemisinin from DHAA

Data from experiments using 3,3-dideuterothis compound (d₂-DHAA) to quantify artemisinin formation via LC-MS.

| Condition | Precursor | Product | Formation Rate | Reference |

| With Light | d₂-DHAA | d₂-Artemisinin | 1400 ng/day | [2][11] |

| Without Light (Dark) | d₂-DHAA | d₂-Artemisinin | 32 ng/day | [2][11] |

| With Light | d₂-DHAA | d₀-Artemisinin | 9 ng/day | [2] |

| Without Light (Dark) | d₂-DHAA | d₀-Artemisinin | 9 ng/day | [2] |

*The unexpected formation of non-deuterated artemisinin suggests an alternative, minor mechanistic pathway that is independent of light and involves the loss of the C-3 deuterium atoms.[2][11]

Table 3: Kinetic Isotope Effect

Studies using deuterated DHAA isotopologues revealed a kinetic isotope effect (KIE), confirming that the C-H bond abstraction in the initial ene reaction is a rate-determining step.

| Isotopologue | Measurement | KIE Value (kH/kD) | Significance | Reference |

| Dideuterated (at C3) and trideuterated (at C15) DHAA | Slower conversion rate compared to non-deuterated DHAA | ~ 2-3 | Supports the initial ene reaction as a critical, rate-limiting step. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the spontaneous conversion of DHAA to artemisinin.

Protocol: Photochemical Conversion of DHAA to Artemisinin in a Batch Reactor

This protocol is based on established laboratory-scale semi-syntheses.[6][9][12]

Materials:

-

This compound (DHAA)

-

Photosensitizer: Tetraphenylporphyrin (TPP)

-

Solvent: Dichloromethane (CH₂Cl₂), HPLC grade

-

Acid catalyst: Trifluoroacetic acid (TFA)

-

Oxygen source: Cylinder of pure O₂ or ambient air pump

-

Light source: High-pressure mercury vapor lamp or high-power LEDs (wavelengths corresponding to TPP absorption)

-

Reaction vessel: Jacketed glass reactor with a gas inlet tube, magnetic stirrer, and temperature control.

-

Purification: Silica gel for column chromatography, hexane, ethyl acetate.

Procedure:

-

Preparation: In the glass reactor, dissolve this compound (1 equivalent) and tetraphenylporphyrin (0.01-0.05 equivalents) in dichloromethane to a concentration of approximately 1-5 mg/mL of DHAA.

-

Reaction Setup: Place the reactor in a cooling bath to maintain a constant temperature, typically between 0 °C and 10 °C. Begin vigorous stirring.

-

Oxygenation: Start bubbling oxygen or ambient air through the solution via the gas inlet tube. Ensure a steady but not overly aggressive flow.

-

Photo-irradiation: Position the light source as close to the reactor as is safe to ensure maximum irradiation. Turn on the light source to initiate the reaction.

-

Acid Addition: After 15-30 minutes of irradiation, add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the reaction mixture to facilitate the final cyclization steps.

-

Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or HPLC until DHAA is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, turn off the light and oxygen flow. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to isolate pure artemisinin.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Quantification of Artemisinin Formation via LC-MS

This protocol describes a method for accurately measuring the rate of artemisinin formation from a deuterated precursor.[2][11]

Materials:

-

Synthesized deuterated DHAA standard (e.g., 3,3-d₂-DHAA)

-

Artemisinin analytical standard

-

LC-MS grade solvents: Acetonitrile, methanol, water, formic acid

-

LC-MS system: High-Performance Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (HRMS).

-

LC Column: C18 reverse-phase column.

Procedure:

-

Sample Preparation: Prepare solutions of the deuterated DHAA precursor in a suitable solvent (e.g., acetonitrile) in vials. Prepare one set of vials to be exposed to light and a parallel set to be kept in complete darkness.

-

Time Course Experiment: At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each vial.

-

Internal Standard Addition: To each aliquot, add a known concentration of a non-deuterated artemisinin internal standard.

-

LC-MS Analysis:

-

Inject the samples into the LC-MS system.

-

Use a suitable gradient elution program, for example, starting with a water/acetonitrile mixture and increasing the acetonitrile concentration over time.

-

Set the mass spectrometer to operate in positive ion mode and monitor for the specific m/z values of the deuterated artemisinin product (e.g., m/z 285 for d₂-artemisinin) and the non-deuterated internal standard (m/z 283).

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the artemisinin analytical standard.

-

Calculate the concentration of the deuterated artemisinin formed in each sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

-

Plot the concentration of artemisinin formed over time to determine the rate of formation (e.g., in ng/day).

-

Mandatory Visualizations

Diagram 1: Overall Biosynthetic and Spontaneous Conversion Pathway

Caption: Biosynthetic pathway to DHAA and its spontaneous conversion to artemisinin.

Diagram 2: Chemical Mechanism of Spontaneous Conversion

Caption: The four-step cascade mechanism for the conversion of DHAA to artemisinin.

Diagram 3: Experimental Workflow for Photochemical Synthesis

Caption: A typical experimental workflow for the semi-synthesis of artemisinin.

References

- 1. Syntheses of deuterium-labeled this compound (DHAA) isotopologues and mechanistic studies focused on elucidating the conversion of DHAA to artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lavierebelle.org [lavierebelle.org]

- 6. organic chemistry - A Question on the Role of Triplet Oxygen in the Formation of Artemisinin - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 8. Synthesis of [15,15,15-2H3]-Dihydroartemisinic Acid and Isotope Studies Support a Mixed Mechanism in the Endoperoxide Formation to Artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. malariaworld.org [malariaworld.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Metabolic Engineering of Saccharomyces cerevisiae for Dehydroascorbic Acid (DHAA) Production

A Note on Terminology: The acronym DHAA can refer to two distinct compounds in metabolic engineering literature: Dehydroascorbic acid, the oxidized form of Vitamin C, and Dihydroartemisinic acid, a precursor to the antimalarial drug artemisinin. This document focuses on the metabolic engineering of Saccharomyces cerevisiae for the production of L-ascorbic acid (Vitamin C) and its oxidized form, dehydroascorbic acid. Research on engineering S. cerevisiae to produce this compound is also available but addresses a different metabolic pathway and product.[1][2]

Introduction

L-ascorbic acid (Vitamin C) is an essential nutrient with widespread applications in the pharmaceutical, cosmetic, and food industries.[3] While industrial production of Vitamin C has traditionally relied on the Reichstein process, a method involving multiple chemical steps and a single fermentation stage, there is growing interest in developing fully fermentative processes. Saccharomyces cerevisiae, a well-characterized and industrially robust yeast, is a promising chassis for the heterologous production of L-ascorbic acid.[3][4]

S. cerevisiae does not naturally synthesize L-ascorbic acid but does produce a 5-carbon analogue, erythroascorbic acid.[5][6][7] Metabolic engineering efforts have focused on introducing heterologous pathways, primarily from plants like Arabidopsis thaliana, to enable the de novo synthesis of L-ascorbic acid from simple sugars like glucose or galactose.[3][4][5] The production of dehydroascorbic acid (DHAA) is intrinsically linked to L-ascorbic acid synthesis, as DHAA is its oxidized form.

This document provides an overview of the metabolic engineering strategies, experimental protocols, and quantitative data for the production of L-ascorbic acid in S. cerevisiae.

Metabolic Engineering Strategies

The primary strategy for L-ascorbic acid production in S. cerevisiae involves the reconstruction of the plant-based L-galactose pathway. This pathway converts D-glucose to L-ascorbic acid through a series of enzymatic steps.

Heterologous Gene Expression

Key heterologous genes from Arabidopsis thaliana are introduced into S. cerevisiae to establish the L-ascorbic acid biosynthesis pathway. The core set of enzymes includes:

-

GDP-mannose-3,5-epimerase (GME)

-

GDP-L-galactose phosphorylase (VTC2)

-

L-galactose-1-phosphate phosphatase (VTC4)

-

L-galactose dehydrogenase (L-GalDH)

-

L-galactono-1,4-lactone dehydrogenase (L-GLDH)

Overexpression of endogenous yeast genes, such as d-arabinono-1,4-lactone oxidase (ALO1) , which exhibits broad substrate specificity, can also enhance the conversion of L-galactono-1,4-lactone to L-ascorbic acid.[7][8]

Protein and Pathway Engineering

To improve the efficiency of the heterologous pathway and increase product titers, several protein and pathway engineering strategies have been employed:

-

Protein Fusion: Fusing enzymes that catalyze consecutive steps can enhance substrate channeling and increase reaction rates. For instance, the fusion of L-GalDH and L-GLDH has been shown to increase intracellular L-ascorbic acid accumulation by 2.78-fold.[3]

-

Copy Number Engineering: Identifying and alleviating bottlenecks in the pathway by modulating the copy number of key genes is a crucial optimization step. Studies have identified L-GLDH and VTC2 as potential rate-limiting enzymes.[3]

-

Promoter Engineering: The use of strong, constitutive promoters, such as the S. cerevisiae TPI promoter, can drive high-level expression of heterologous genes.[7]

Host Strain Modifications

Modifications to the host's native metabolism can further enhance L-ascorbic acid production:

-

Enhancing Precursor Supply: Engineering the central carbon metabolism to increase the pool of precursors like GDP-mannose can improve the overall flux towards L-ascorbic acid.

-

Deleting Competing Pathways: Knocking out genes involved in competing pathways can redirect metabolic flux towards the desired product.

Quantitative Data Summary

The following table summarizes the reported production titers of L-ascorbic acid in metabolically engineered Saccharomyces cerevisiae and Kluyveromyces lactis.

| Strain | Engineering Strategy | Substrate | Titer (mg/L) | Reference |

| S. cerevisiae | Overexpression of vtc2 in a strain with the reconstructed pathway | Glucose | 24.94 ± 1.16 | [3] |

| S. cerevisiae | Overexpression of vtc2 with exogenous L-galactose addition | Glucose | ~44 | [3] |

| S. cerevisiae | Overexpression of endogenous ALO1 and A. thaliana L-GalDH | L-galactose | ~100 | [7][8][9][10] |

| K. lactis | Expression of A. thaliana GME, VTC2, and VTC4 | D-galactose | ~30 | [5][6] |

| S. cerevisiae | Initial reconstruction of the plant pathway | Glucose | 0.2 | [3] |

Experimental Protocols

Yeast Strain Construction

Objective: To introduce and express the heterologous genes for L-ascorbic acid biosynthesis in S. cerevisiae.

Materials:

-

S. cerevisiae host strain (e.g., W303, BY4742)

-

Yeast expression vectors (e.g., integrative or episomal plasmids)

-

Restriction enzymes and T4 DNA ligase

-

PCR reagents

-

Competent E. coli for plasmid propagation

-

Yeast transformation reagents (Lithium Acetate, PEG, single-stranded carrier DNA)

-

Selective media (e.g., YNB with appropriate drop-out supplements)

Protocol:

-

Gene Amplification and Cloning:

-

Amplify the coding sequences of the desired genes (e.g., GME, VTC2, VTC4, L-GalDH, L-GLDH from A. thaliana cDNA) by PCR.

-

Clone the amplified genes into appropriate yeast expression vectors under the control of a strong promoter (e.g., pTPI).[7]

-

Verify the constructs by restriction digestion and sequencing.

-

-

Yeast Transformation:

-

Prepare competent S. cerevisiae cells using the Lithium Acetate/PEG method.

-

Transform the yeast cells with the expression plasmids.

-

Plate the transformed cells on selective media to isolate positive clones.

-

-

Verification of Transformants:

-

Confirm the integration or presence of the plasmids in the yeast genome by colony PCR.

-

Analyze the expression of the heterologous proteins by SDS-PAGE and Western blotting, if antibodies are available.

-

Yeast Cultivation for L-Ascorbic Acid Production

Objective: To cultivate the engineered yeast strains under conditions that promote L-ascorbic acid synthesis.

Materials:

-

Engineered S. cerevisiae strain

-

Yeast extract Peptone Dextrose (YPD) medium for pre-culture

-

Defined minimal medium (e.g., YNB) with a carbon source (e.g., 2% glucose or galactose) and necessary supplements.

-

Shake flasks or bioreactor

Protocol:

-

Pre-culture:

-

Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium.

-

Incubate at 30°C with shaking (200-250 rpm) for 16-24 hours.

-

-

Main Culture:

-

Inoculate the main culture medium with the pre-culture to an initial OD600 of 0.05-0.1.

-

For shake flask cultivation, use baffled flasks to ensure adequate aeration.

-

Incubate at 30°C with vigorous shaking for 48-96 hours.

-

For bioreactor cultivation, control parameters such as pH, temperature, and dissolved oxygen to optimize growth and production.

-

Quantification of L-Ascorbic Acid and DHAA

Objective: To extract and quantify the concentration of L-ascorbic acid and DHAA from the yeast culture.

Materials:

-

Yeast culture broth

-

Centrifuge

-

Reagents for extraction (e.g., perchloric acid, metaphosphoric acid)

-

HPLC system with a UV or electrochemical detector

-

L-ascorbic acid and DHAA standards

Protocol:

-

Sample Preparation:

-

Harvest the yeast cells from the culture broth by centrifugation.

-

The supernatant can be analyzed for extracellular L-ascorbic acid.

-

To measure intracellular L-ascorbic acid, wash the cell pellet with distilled water and resuspend in an extraction buffer.

-

Lyse the cells using methods such as glass bead homogenization or chemical lysis.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

HPLC Analysis:

-

Filter the supernatant or cell extract through a 0.22 µm filter.

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).

-

Use an appropriate mobile phase and detection method for L-ascorbic acid and DHAA.

-

Quantify the concentrations by comparing the peak areas to a standard curve generated with known concentrations of L-ascorbic acid and DHAA.

-

Visualizations

Engineered L-Ascorbic Acid Pathway in S. cerevisiae

Caption: Heterologous L-ascorbic acid biosynthesis pathway in S. cerevisiae.

Experimental Workflow for Engineered Yeast Strain Development

Caption: Workflow for engineering and evaluating yeast for DHAA production.

References

- 1. Metabolic Engineering of Saccharomyces cerevisiae for Enhanced this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. One-Step Biosynthesis of Vitamin C in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Vitamin C by Yeast Leads to Increased Stress Resistance | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Production of l-Ascorbic Acid by Metabolically Engineered Saccharomyces cerevisiae and Zygosaccharomyces bailii - PMC [pmc.ncbi.nlm.nih.gov]

Continuous Flow Synthesis of Dihydroartemisinic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous flow synthesis of artemisinin and its precursors, such as dihydroartemisinic acid (DHAA), represents a significant advancement in pharmaceutical manufacturing. This technology offers enhanced safety, scalability, and efficiency compared to traditional batch processes.[1][2] The conversion of DHAA, a readily available byproduct from the extraction of artemisinin from Artemisia annua, to artemisinin via a continuous flow process is a key strategy to ensure a stable and affordable supply of this vital antimalarial drug.[3][4] This document provides detailed application notes and experimental protocols for the continuous flow synthesis of artemisinin from this compound.

Core Concepts

The synthesis of artemisinin from this compound in a continuous flow system is typically a two-step process:

-

Photooxidation: this compound undergoes a photochemical reaction with singlet oxygen to form a hydroperoxide intermediate. This reaction is facilitated by a photosensitizer.[2][5]

-

Acid-Catalyzed Rearrangement: The hydroperoxide intermediate is then subjected to an acid-catalyzed cascade of reactions, including a Hock cleavage and subsequent cyclization, to yield artemisinin.[2]

Continuous flow technology is particularly advantageous for this process as it allows for precise control over reaction parameters such as residence time, temperature, and light exposure, leading to higher yields and improved safety, especially when handling oxygen and flammable solvents.[1]

Experimental Data Summary

The following tables summarize key quantitative data from various studies on the continuous flow synthesis of artemisinin from DHAA.

| Parameter | Value | Reference(s) |

| Starting Material | This compound (DHAA) | [2][3] |

| Final Product | Artemisinin | [2][3] |

| Overall Yield | ~65-69% | [1][3][6] |